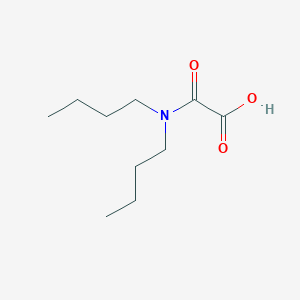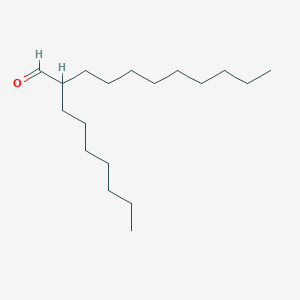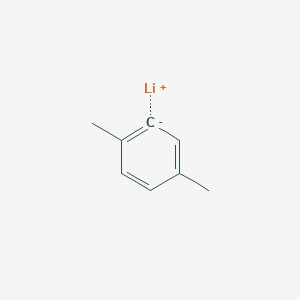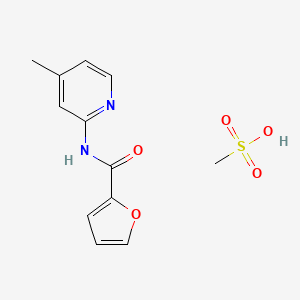![molecular formula C19H18O4S B14480620 6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 67222-02-0](/img/structure/B14480620.png)
6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound characterized by its unique structural features It contains a benzenesulfinyl group, a hydroxy group, and a methoxy group attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, starting from readily available precursors One common approach is to begin with the functionalization of a biphenyl compound through electrophilic aromatic substitution reactionsThe hydroxy and methoxy groups are then introduced through subsequent reactions, such as hydroxylation and methylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfoxide group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfoxide group results in a sulfide .
Scientific Research Applications
6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets. The benzenesulfinyl group may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: This compound is unique due to the presence of the benzenesulfinyl group, which distinguishes it from other biphenyl derivatives.
4’-Methoxy-1,1’-biphenyl-3(2H)-one: Lacks the benzenesulfinyl group, resulting in different chemical and biological properties.
5-Hydroxy-1,1’-biphenyl-3(2H)-one: Lacks both the benzenesulfinyl and methoxy groups, leading to distinct reactivity and applications.
Uniqueness
The presence of the benzenesulfinyl group in 6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one imparts unique chemical properties, such as enhanced reactivity towards certain reagents and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
67222-02-0 |
|---|---|
Molecular Formula |
C19H18O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-(benzenesulfinyl)-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H18O4S/c1-23-15-9-7-13(8-10-15)17-11-14(20)12-18(21)19(17)24(22)16-5-3-2-4-6-16/h2-10,12,17,19,21H,11H2,1H3 |
InChI Key |
XCXGUZTULOFEOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C=C(C2S(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

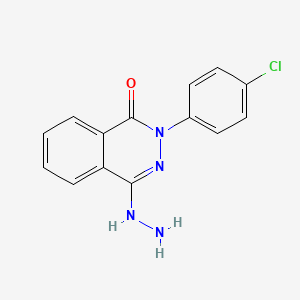
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
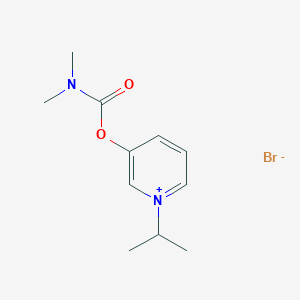

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
